molecular formula C8H7FO2 B181358 3-Fluorophenylacetic acid CAS No. 331-25-9

3-Fluorophenylacetic acid

Cat. No. B181358
CAS RN: 331-25-9
M. Wt: 154.14 g/mol
InChI Key: YEAUYVGUXSZCFI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Fluorophenylacetic acid is used as a building block to synthesize the pentaamine and bis-heterocyclic libraries . It is also used as a medicine intermediate .


Synthesis Analysis

The synthesis of 3-Fluorophenylacetic acid involves the conversion of chlorinomonadine into a magnesium grid reagent, which then reacts with acetaldehyde to generate 1-Bate benzhenyl-Ethanol. Under the action of hydrogen peroxide, it converts into a trifluorophenylene, which reacts with Willgerodt under acidic conditions. The intermediate body hydrolysis generates 3-Fluorophenylacetic Acid .


Molecular Structure Analysis

The molecular formula of 3-Fluorophenylacetic acid is C8H7FO2, and its molecular weight is 154.14 . The structure is available as a 2D Mol file or as a computed 3D SD file .


Physical And Chemical Properties Analysis

3-Fluorophenylacetic acid is a white to pale yellow or light beige crystalline . Its melting point is 42-44 °C (lit.) . It is slightly soluble in chloroform and methanol, but insoluble in water .

Scientific Research Applications

Fluorescent Amino Acids and Protein Studies

3-Fluorophenylacetic acid is instrumental in developing fluorescent amino acids for studying proteins. Researchers have successfully integrated a fluorescent amino acid, dansylalanine, into proteins in Saccharomyces cerevisiae for studying protein structure and dynamics. This strategy is applicable to various fluorophores in both prokaryotic and eukaryotic organisms, facilitating cellular studies of protein function (Summerer et al., 2006). Similarly, fluorescent amino acids, including those derived from 3-fluorophenylacetic acid, are crucial in constructing macromolecules like peptides and proteins without disrupting their biomolecular properties, aiding in real-time imaging of biological processes (Cheng et al., 2020).

Metabolic Pathways in Microorganisms

Research on Pseudomonas sp. has shown that these bacteria can metabolize 3-fluorophenylacetic acid, leading to insights into bacterial degradation pathways. This study suggests that 3-fluorophenylacetic acid can be broken down into various intermediates, providing a deeper understanding of microbial metabolism of fluorinated compounds (Harper & Blakley, 1971).

Chromatographic Analysis in Pharmaceutical Applications

3-Fluorophenylacetic acid is critical in chromatographic analysis, especially in the pharmaceutical industry. A study demonstrates its use in analyzing positional isomers of 4-fluorophenylacetic acid, a key component in synthesizing active pharmaceutical ingredients. This methodology aids in ensuring the purity and efficacy of pharmaceutical products (Chasse et al., 2007).

Synthesis of Nonsteroidal Anti-Inflammatory Drugs (NSAIDs)

3-Fluorophenylacetic acid derivatives play a role in synthesizing NSAIDs. The electrochemical carboxylation of α,α-difluorotoluene derivatives, including 3-fluorophenylacetic acid, has been successfully applied to create α-fluorinated NSAIDs, showcasing the chemical's importance in medicinal chemistry (Yamauchi et al., 2008).

Comparative Studies on Reactivity and Acidity

Comparative studies on the reactivity, acidity, and vibrational spectra of halogen-substituted phenylacetic acids, including 3-fluorophenylacetic acid, provide essential insights into the structural and electronic properties of these compounds. This research helps in understanding the molecular behavior of fluorinated compounds in various chemical and biological systems (Srivastava et al., 2015).

Catabolism in Escherichia coli

Studies on the catabolism of p-fluorophenylalanine by Escherichia coli reveal that one of the major metabolic products is p-fluorophenylacetic acid. This understanding is crucial for evaluating the biological effects and metabolic pathways of fluorinated analogs in bacterial systems (Bowman & Mallette, 1966).

Metabolism in Biological Systems

The metabolic fate of 3-fluorophenylacetic acid derivatives in different organisms, including mice, house flies, and spider mites, has been extensively studied. This research provides insights into the biotransformation and excretion of such compounds, which is vital for understanding their environmental and pharmacological impact (Johannsen & Knowles, 1974).

properties

IUPAC Name

2-(3-fluorophenyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7FO2/c9-7-3-1-2-6(4-7)5-8(10)11/h1-4H,5H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEAUYVGUXSZCFI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0059821
Record name Benzeneacetic acid, 3-fluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0059821
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Fluorophenylacetic acid

CAS RN

331-25-9
Record name 3-Fluorophenylacetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=331-25-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Fluorophenylacetic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000331259
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Fluorophenylacetic acid
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=88344
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Benzeneacetic acid, 3-fluoro-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Benzeneacetic acid, 3-fluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0059821
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-fluorophenylacetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.005.783
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 3-Fluorophenylacetic acid
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4CP7BU47LD
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Fluorophenylacetic acid
Reactant of Route 2
3-Fluorophenylacetic acid
Reactant of Route 3
3-Fluorophenylacetic acid
Reactant of Route 4
Reactant of Route 4
3-Fluorophenylacetic acid
Reactant of Route 5
3-Fluorophenylacetic acid
Reactant of Route 6
3-Fluorophenylacetic acid

Citations

For This Compound
62
Citations
T Chasse, R Wenslow, Y Bereznitski - Journal of Chromatography A, 2007 - Elsevier
… The current work reports the development of a chromatographic analysis of 2- and 3-fluorophenylacetic acid positional isomer impurities in 4-fluorophenylacetic acid (4-FPAA), a …
Number of citations: 9 www.sciencedirect.com
GJ Perpétuo, J Janczak - Journal of Molecular Structure, 2018 - Elsevier
… of 3-fluorophenylacetic acid … of 3-fluorophenylacetic acid molecule is inclined to this plane by 72.1(2) o . In the whole supramolecular complex of melamine - 3-fluorophenylacetic acid of …
Number of citations: 7 www.sciencedirect.com
EV Artem'eva, VV Sharutin, OK Sharutina - Russian Journal of Inorganic …, 2019 - Springer
… The reaction with 3-fluorophenylacetic acid in diethyl ether occurs in a similar way to form tris(5-bromo-2-methoxyphenyl)antimony dicarboxylate (2-MeO-5-Br-C 6 H 3 ) 3 Sb(OC(O)CH 2 …
Number of citations: 5 link.springer.com
IKP Tan, JM Fernández-Cañón, A Reglero… - Applied microbiology …, 1993 - Springer
The phenylacetic acid (PA) transport system was studied in two industrial strains of Penicillium chrysogenum (M223 and H1107) and the effect of different PA analogues was established…
Number of citations: 8 link.springer.com
T Odebode - 2015 - search.proquest.com
… 3-fluorophenylacetic acid .........................107 Figure 31: 13 C NMR spectrum of solid 3-fluorophenylacetic acid … Figure 32: 13 C DEPT 90 NMR spectrum of solid 3-fluorophenylacetic acid .…
Number of citations: 2 search.proquest.com
R Mannhold, RF Rekker, C Sonntag… - Journal of …, 1995 - Elsevier
The predictive power of four calculation procedures for molecular lipophilicity is checked by comparing with experimental data (log P and chromatographical R Mw ) taken from the …
Number of citations: 106 www.sciencedirect.com
H Goto, Y Kumada, H Ashida… - Bioscience, biotechnology …, 2009 - Taylor & Francis
A number of 2′,3′,4′-trihydroxy-2-phenylacetophenone derivatives were synthesized and examined for growth inhibition of several kinds of bacteria. 2′,3′,4′-Trihydroxy-2-…
Number of citations: 7 www.tandfonline.com
H Nagasaki, S Chung, CT Dooley, Z Wang, C Li… - European journal of …, 2009 - Elsevier
Melanin-concentrating hormone (MCH) is a neuropeptide that exhibits potent orexigenic activity. In rodents, it exerts its actions by interacting with one receptor, MCH 1 receptor which is …
Number of citations: 20 www.sciencedirect.com
AN Acharya, JM Ostresh… - … : Original Research on …, 2002 - Wiley Online Library
The methods used to study the relative reaction rates of 45 different aliphatic and aromatic carboxylic acids when coupled to resin‐bound amino acid amides is described. Competition …
Number of citations: 22 onlinelibrary.wiley.com
V Karaluka, RM Lanigan, PM Murray… - Organic & …, 2015 - pubs.rsc.org
… 3-Fluorophenylacetic acid 1d was notably less reactive than the parent compound 1a, giving only 69% of amide 3d. Pleasingly, a wide range of heterocyclic carboxylic acids underwent …
Number of citations: 37 pubs.rsc.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.